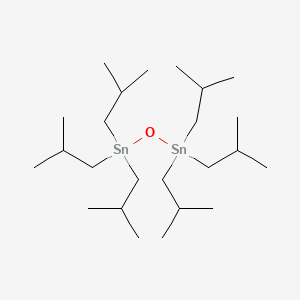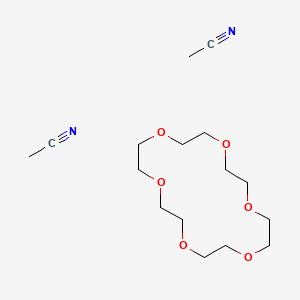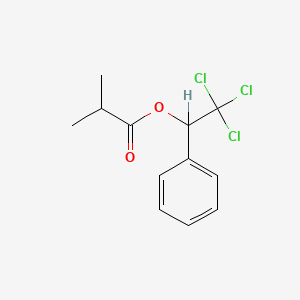
2,2,2-Trichloro-1-phenylethyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-phenylethyl isobutyrate is a heterocyclic organic compound with the molecular formula C₁₂H₁₃Cl₃O₂ and a molecular weight of 295.589 g/mol . It is also known by its IUPAC name, (2,2,2-trichloro-1-phenylethyl) 2-methylpropanoate . This compound is primarily used for research purposes and is known for its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trichloro-1-phenylethyl isobutyrate typically involves the esterification of 2,2,2-trichloro-1-phenylethanol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2,2-Trichloro-1-phenylethyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-phenylethyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-1-phenylethyl isobutyrate involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of enzymatic activities and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloro-1-phenylethyl isobutyrate can be compared with other similar compounds such as:
2,2,2-Trichloro-1-phenylethanol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2,2,2-Trichloro-1-phenylethyl acetate: Another ester derivative with comparable reactivity and applications.
2,2,2-Trichloro-1-phenylethyl propionate: Similar in structure but with different ester groups, leading to variations in chemical behavior and applications.
This compound stands out due to its unique combination of the trichloromethyl and phenylethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72929-02-3 |
|---|---|
Molekularformel |
C12H13Cl3O2 |
Molekulargewicht |
295.6 g/mol |
IUPAC-Name |
(2,2,2-trichloro-1-phenylethyl) 2-methylpropanoate |
InChI |
InChI=1S/C12H13Cl3O2/c1-8(2)11(16)17-10(12(13,14)15)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI-Schlüssel |
WPPIDRMGMMPCMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


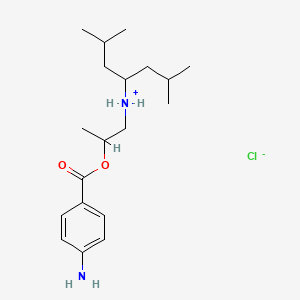
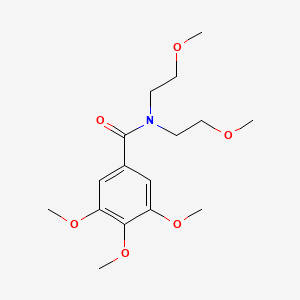
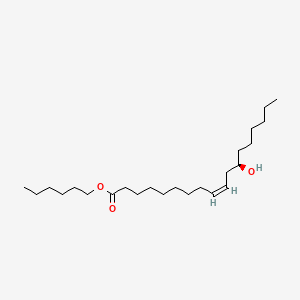

![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)

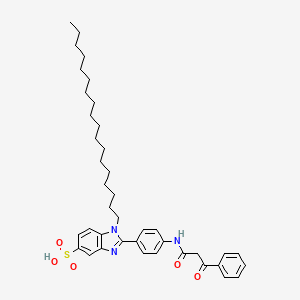
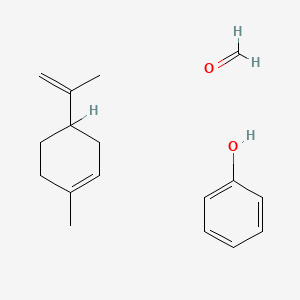
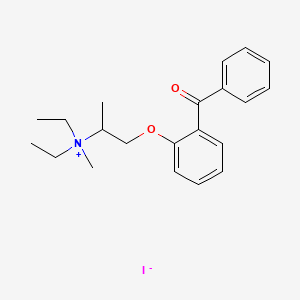
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
